molecular formula C22H23N3O2S B12500019 2-{3-[(E)-{[2-(methylsulfanyl)phenyl]imino}methyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethanone

2-{3-[(E)-{[2-(methylsulfanyl)phenyl]imino}methyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethanone

Cat. No.: B12500019
M. Wt: 393.5 g/mol
InChI Key: CZIHHRTZURFQEL-UHFFFAOYSA-N
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Description

2-{3-[(E)-{[2-(methylsulfanyl)phenyl]imino}methyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethanone is a complex organic compound that features an indole core, a morpholine ring, and a methylsulfanyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(E)-{[2-(methylsulfanyl)phenyl]imino}methyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethanone typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the morpholine and methylsulfanyl phenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(E)-{[2-(methylsulfanyl)phenyl]imino}methyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-{3-[(E)-{[2-(methylsulfanyl)phenyl]imino}methyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(E)-{[2-(methylsulfanyl)phenyl]imino}methyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The indole core can bind to specific sites on proteins, while the morpholine and methylsulfanyl groups can enhance binding affinity and selectivity. This compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(E)-{[2-(methylsulfanyl)phenyl]imino}methyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethanone is unique due to its combination of an indole core, a morpholine ring, and a methylsulfanyl phenyl group. This combination of functional groups provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

2-[3-[(2-methylsulfanylphenyl)iminomethyl]indol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C22H23N3O2S/c1-28-21-9-5-3-7-19(21)23-14-17-15-25(20-8-4-2-6-18(17)20)16-22(26)24-10-12-27-13-11-24/h2-9,14-15H,10-13,16H2,1H3

InChI Key

CZIHHRTZURFQEL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1N=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4

Origin of Product

United States

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